Cas no 1446001-76-8 ((R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone)

(R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a chiral compound featuring a hydroxypyrrolidine moiety linked to a tetrahydropyranyl group via a carbonyl bridge. Its stereospecific (R)-configuration enhances selectivity in asymmetric synthesis, making it valuable for pharmaceutical intermediates and catalyst design. The hydroxyl group provides a reactive site for further functionalization, while the rigid tetrahydropyran ring contributes to structural stability. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its balanced lipophilicity and hydrogen-bonding capacity. High purity and well-defined stereochemistry ensure reproducibility in research applications. Suitable for use in enantioselective transformations and drug discovery.
(R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone structure
1446001-76-8 structure
商品名:(R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
CAS番号:1446001-76-8
MF:C10H17NO3
メガワット:199.246883153915
CID:2093643
PubChem ID:66262246

(R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone 化学的及び物理的性質

名前と識別子

    • (R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
    • QLYXQTUXFAMVAL-SECBINFHSA-N
    • 1446001-76-8
    • AKOS015606200
    • A1-51534
    • ((R)-3-hydroxy-pyrrolidin-1-yl)-(tetrahydro-pyran-4-yl)-methanone
    • SCHEMBL15052678
    • MDL: MFCD21734117
    • インチ: InChI=1S/C10H17NO3/c12-9-1-4-11(7-9)10(13)8-2-5-14-6-3-8/h8-9,12H,1-7H2/t9-/m1/s1
    • InChIKey: QLYXQTUXFAMVAL-SECBINFHSA-N
    • ほほえんだ: C1CN(C[C@@H]1O)C(=O)C2CCOCC2

計算された属性

  • せいみつぶんしりょう: 199.12084340Da
  • どういたいしつりょう: 199.12084340Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 213
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.5
  • トポロジー分子極性表面積: 49.8Ų

(R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A109008422-1g
(R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
1446001-76-8 95%
1g
$686.07 2022-04-02
Chemenu
CM181848-1g
(R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
1446001-76-8 95%
1g
$805 2021-08-05
Chemenu
CM181848-1g
(R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
1446001-76-8 95%
1g
$755 2023-03-07
Ambeed
A493958-5g
(R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
1446001-76-8 95+%
5g
$723.0 2024-04-23

(R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone 関連文献

(R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanoneに関する追加情報

Introduction to (R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (CAS No. 1446001-76-8)

(R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (CAS No. 1446001-76-8) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as (R)-HPMP, is characterized by its unique structural features, including a hydroxypyrrolidine moiety and a tetrahydropyran ring, which contribute to its potential therapeutic applications.

The chiral nature of (R)-HPMP is crucial for its biological activity, as enantiomers can exhibit distinct pharmacological properties. The presence of the hydroxyl group in the pyrrolidine ring and the ketone functionality in the tetrahydropyran ring provide multiple sites for chemical modification, making this compound a versatile scaffold for drug discovery.

Recent studies have highlighted the potential of (R)-HPMP in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that compounds with similar structural motifs can modulate neurotransmitter systems, such as serotonin and dopamine, which are implicated in conditions like depression and Parkinson's disease. The ability of (R)-HPMP to cross the blood-brain barrier further enhances its potential as a central nervous system (CNS) therapeutic agent.

In addition to its neurological applications, (R)-HPMP has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation. These findings suggest that (R)-HPMP could be a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of (R)-HPMP is another important aspect that has been extensively studied. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has been shown to have good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. Furthermore, the compound's low toxicity profile in animal models supports its safety for further clinical evaluation.

Clinical trials are currently underway to assess the efficacy and safety of (R)-HPMP in various indications. Early-phase trials have shown promising results, with patients reporting significant improvements in symptoms without major adverse effects. These findings have generated considerable interest from both academic researchers and pharmaceutical companies, leading to increased investment in the development of this compound.

The synthesis of (R)-HPMP has also been optimized to improve yield and reduce costs. Various synthetic routes have been explored, including chiral catalysis and asymmetric synthesis methods. These advancements have made it possible to produce large quantities of high-purity material for preclinical and clinical studies.

In conclusion, (R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (CAS No. 1446001-76-8) represents a promising compound with diverse therapeutic potential. Its unique chemical structure, favorable pharmacokinetic properties, and low toxicity profile make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new applications and mechanisms of action, the future prospects for this compound appear highly promising.

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